Cas no 59770-98-8 (1-Bromo-3-(1-bromoethyl)benzene)

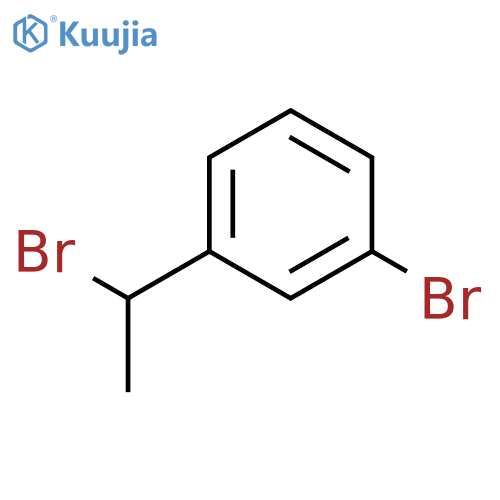

59770-98-8 structure

商品名:1-Bromo-3-(1-bromoethyl)benzene

1-Bromo-3-(1-bromoethyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-3-(1-bromoethyl)-

- 1-Bromo-3-(1-bromoethyl)benzene

- AM87086

- DTXSID50603803

- FT-0730846

- AKOS009308408

- SCHEMBL4103278

- 59770-98-8

- AS-36661

- EN300-103419

- MFCD11180269

-

- インチ: InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3

- InChIKey: UIQXKUFHSPYYDY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C(Br)C)C=1

計算された属性

- せいみつぶんしりょう: 261.89924

- どういたいしつりょう: 261.89928g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 258.9±15.0 °C at 760 mmHg

- フラッシュポイント: 122.7±19.6 °C

- PSA: 0

- じょうきあつ: 0.0±0.5 mmHg at 25°C

1-Bromo-3-(1-bromoethyl)benzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromo-3-(1-bromoethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00ELWY-100mg |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 100mg |

$409.00 | 2023-12-13 | |

| 1PlusChem | 1P00ELOM-2.5g |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 2.5g |

$2154.00 | 2024-04-22 | |

| Enamine | EN300-103419-5g |

1-bromo-3-(1-bromoethyl)benzene |

59770-98-8 | 95% | 5g |

$3343.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301023-1g |

1-Bromo-3-(1-bromoethyl)benzene |

59770-98-8 | 98% | 1g |

¥18309.00 | 2024-05-07 | |

| Aaron | AR00ELWY-250mg |

1-Bromo-3-(1-bromoethyl)benzene |

59770-98-8 | 95% | 250mg |

$574.00 | 2025-01-24 | |

| Aaron | AR00ELWY-1g |

1-Bromo-3-(1-bromoethyl)benzene |

59770-98-8 | 95% | 1g |

$1132.00 | 2025-01-24 | |

| Aaron | AR00ELWY-10g |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 10g |

$8996.00 | 2023-12-13 | |

| A2B Chem LLC | AG80486-50mg |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 50mg |

$233.00 | 2024-04-19 | |

| A2B Chem LLC | AG80486-250mg |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 250mg |

$455.00 | 2024-04-19 | |

| 1PlusChem | 1P00ELOM-1g |

1-broMo-3-(1-broMoethyl)benzene |

59770-98-8 | 95% | 1g |

$1051.00 | 2025-02-27 |

1-Bromo-3-(1-bromoethyl)benzene 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

59770-98-8 (1-Bromo-3-(1-bromoethyl)benzene) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59770-98-8)1-Bromo-3-(1-bromoethyl)benzene

清らかである:99%

はかる:1g

価格 ($):1472